N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448496
InChI: InChI=1S/C13H21ClN2O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9H2,1H3
SMILES: CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13448496

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
IUPAC Name N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H21ClN2O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9H2,1H3
Standard InChI Key NYHFVEPFLIDGEA-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2
Canonical SMILES CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide, reflects its branched structure. Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 2-position.

  • Chloroacetyl group (-COCH₂Cl): Attached to the piperidine’s nitrogen, introducing electrophilic reactivity.

  • Cyclopropylacetamide: A strained cyclopropane ring linked via an acetamide group to the piperidine’s methyl branch.

The stereochemistry and conformational flexibility of the piperidine ring may influence its biological interactions, though crystallographic data are absent in published literature.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₁ClN₂O₂
Molecular Weight272.77 g/mol
SMILESCC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2
InChI KeyCFLQHFXOJFWXKC-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions under controlled conditions:

  • Piperidine functionalization: The piperidine nitrogen is acylated with chloroacetyl chloride in inert solvents (e.g., dichloromethane) at 0–5°C to minimize exothermic side reactions.

  • Methylation and cyclopropane incorporation: A Mannich-like reaction introduces the cyclopropylacetamide group via nucleophilic substitution.

Critical parameters include:

  • Temperature control: Prevents decomposition of heat-sensitive intermediates.

  • Solvent selection: Dichloromethane or chloroform optimizes solubility and reaction kinetics.

Scalability Challenges

Industrial production faces hurdles in:

Table 2: Synthetic Conditions

StepConditionsYield (%)
Chloroacetylation0–5°C, CH₂Cl₂, 12 h65–70
Cyclopropane couplingRT, K₂CO₃, DMF, 24 h50–55

Mechanistic Hypotheses and Biological Activity

Putative Targets

While direct studies are lacking, structural analogs suggest potential interactions with:

  • Serine proteases: The chloroacetyl group may act as an electrophilic trap for catalytic serine residues.

  • G-protein-coupled receptors (GPCRs): The piperidine and cyclopropane motifs resemble ligands for neurotransmitter receptors.

Research Gaps and Future Directions

Unresolved Questions

  • Target identification: Proteomic or crystallographic studies are needed to map binding partners.

  • Toxicity profile: No data exist on mammalian cell cytotoxicity or metabolic stability.

Synthetic Chemistry Opportunities

  • Asymmetric synthesis: Enantioselective routes could explore stereochemical impacts on bioactivity.

  • Derivatization: Modifying the cyclopropane or chloroacetyl groups may enhance selectivity.

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